molecular formula C24H28N4O2S B2905579 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021131-57-6

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2905579
CAS No.: 1021131-57-6
M. Wt: 436.57
InChI Key: GHYSEWPWXSDMMM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, incorporating both a pyridazine and a piperazine heterocycle. The piperazine ring is a frequently employed scaffold in bioactive compounds, often used to optimize pharmacokinetic properties or as a structural element to correctly position pharmacophoric groups for target interaction . The pyridazine heterocycle contributes unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and a robust hydrogen-bonding capacity, which can be crucial for molecular recognition and binding affinity . Compounds featuring a piperazine linked to a pyridazine via a sulfonyl group have been investigated as potent, CNS-penetrant antagonists for muscarinic acetylcholine receptors (mAChRs), illustrating the potential of this chemotype in neuroscience research . The specific substitution pattern on this molecule suggests its utility as a sophisticated research chemical for probing biological systems. It is intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-19-8-9-22(20(2)18-19)23-10-11-24(26-25-23)27-13-15-28(16-14-27)31(29,30)17-12-21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYSEWPWXSDMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Substitution with 2,4-Dimethylphenyl Group:

    Attachment of Phenethylsulfonyl Piperazine: The phenethylsulfonyl piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with phenethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Halogenated precursors, Lewis acids, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural differences among analogs lie in the substituents at positions 3 and 6 of the pyridazine ring. Below is a comparative analysis:

Compound (CAS/Reference) Position 3 Substituent Position 6 Substituent Molecular Weight Key Properties/Activities References
Target Compound 2,4-Dimethylphenyl 4-(Phenethylsulfonyl)piperazin-1-yl ~466.5* High lipophilicity, CNS potential
1021031-42-4 () 2,4-Dimethylphenyl 4-((2,4-Dimethylphenyl)sulfonyl)piperazine + Furan-2-yl 398.5 Reduced steric bulk; unconfirmed activity
864713-71-3 () 4-Bromophenyl 4-(4-Fluorophenyl)piperazin-1-yl 413.3 Halogenated; potential antimicrobial use
1018167-21-9 () 4-Fluorophenyl 4-(4-Methoxyphenyl)piperazin-1-yl 364.4 Improved solubility; anti-inflammatory
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () Chlorine 4-(3-(4-Chlorophenoxy)propyl)piperazine ~438.3 Antiplatelet, antibacterial
MW069a () Phenyl + Pyridin-4-yl 4-(Pyrimidin-2-yl)piperazin-1-yl ~408.4 Brain-penetrant p38αMAPK inhibitor

*Estimated based on molecular formula (C₂₃H₂₆N₄O₂S).

Functional Group Impact on Activity

  • Phenethylsulfonyl Group : The target compound’s phenethylsulfonyl moiety increases lipophilicity and may enhance blood-brain barrier penetration compared to smaller sulfonyl groups (e.g., methanesulfonyl in ) . This group is associated with prolonged receptor interaction in CNS-targeted drugs .
  • Methoxy/Fluorophenyl Groups : In , the 4-methoxyphenyl-piperazine improves solubility, while fluorine enhances metabolic stability and bioavailability .

Biological Activity

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine core substituted with a 2,4-dimethylphenyl group and a piperazine moiety linked to a phenethylsulfonyl group. This unique configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin receptors, which are crucial in regulating mood and anxiety.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a modulator of serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT3A, which are implicated in mood regulation and anxiety disorders .
  • Inhibition of Reuptake Transporters : It may also inhibit the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which can enhance mood and alleviate depressive symptoms .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant affinity for various serotonin receptor subtypes:

Receptor TypeBinding Affinity (K_i)
5-HT1A15 nM
5-HT1B33 nM
5-HT3A3.7 nM
SERT1.6 nM

These values indicate a strong binding affinity, suggesting that the compound could be effective in modulating these receptors .

In Vivo Studies

In animal models, administration of the compound has shown promising results in enhancing extracellular serotonin levels. For instance, after treatment over three days at doses of 5 or 10 mg/kg, significant increases in serotonin levels were observed, indicating its potential as an antidepressant agent .

Case Studies

Several studies have explored the pharmacological effects of similar compounds within the same chemical class:

  • Major Depressive Disorder : A related compound demonstrated efficacy in clinical trials for major depressive disorder by enhancing serotonergic activity through multiple receptor interactions .
  • Anxiety Disorders : Other derivatives have shown anxiolytic effects by modulating serotonin pathways, supporting the hypothesis that similar mechanisms may be present in our compound of interest.

Q & A

Q. What are the dominant degradation pathways under accelerated storage conditions?

  • Methodological Answer :
  • ICH Guidelines : Store at 40°C/75% RH for 6 months. Major degradation products include hydrolyzed sulfonamides (LC-MS/MS) and oxidized pyridazine (H₂O₂ stress testing) .
  • Mechanistic Studies : Use deuterated solvents (D₂O) in NMR to track proton exchange in the pyridazine ring .

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